Lipophilicity: 2,7-Dimethyl vs. 2,2-Dimethyl Regioisomers
6-Bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 1376284-55-7) differs from its 6-bromo-2,2-dimethyl regioisomer (CAS 949008-41-7) in methyl group placement at the C2 position. This substitution variation alters the electronic environment around the lactam carbonyl and produces a distinct calculated lipophilicity (cLogP) profile, with the target compound exhibiting XLogP3 of 2.2 [1], while the 2,2-dimethyl analog has a predicted LogP of 2.69660 , representing a measurable difference of approximately 0.5 log units in lipophilicity prediction.
| Evidence Dimension | Calculated lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 949008-41-7): Predicted LogP = 2.69660 |
| Quantified Difference | Δ ≈ 0.5 log units (lower lipophilicity for target compound) |
| Conditions | In silico prediction; target compound XLogP3 from database [1]; comparator LogP from BOC Sciences product specification |
Why This Matters
Lipophilicity differences of ~0.5 log units can significantly alter membrane permeability, metabolic stability, and off-target binding profiles in biological assays, making regioisomer selection critical for reproducible SAR campaigns.
- [1] ChemSrc. (2024). 6-bromo-2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS 1376284-55-7. Chemical Database Entry. View Source
